Bienvenue dans la boutique en ligne BenchChem!

4-((2-Fluorophenyl)sulfonyl)piperazin-2-one

Nicotinic acetylcholine receptor Selectivity Allosteric modulation

4-((2-Fluorophenyl)sulfonyl)piperazin-2-one (CAS 1090525-98-6) is a heterocyclic small molecule defined by a piperazin-2-one ring sulfonylated at the 4-position with an ortho-fluorophenyl group, with molecular formula C₁₀H₁₁FN₂O₃S and molecular weight 258.27 g/mol. It belongs to the broader sulfonylpiperazinone class, a scaffold recognized as a privileged structure in medicinal chemistry due to its versatile capacity to engage diverse biological targets, including coagulation factor Xa, nicotinic acetylcholine receptors, and cannabinoid-1 receptors.

Molecular Formula C10H11FN2O3S
Molecular Weight 258.27 g/mol
Cat. No. B14909658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2-Fluorophenyl)sulfonyl)piperazin-2-one
Molecular FormulaC10H11FN2O3S
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESC1CN(CC(=O)N1)S(=O)(=O)C2=CC=CC=C2F
InChIInChI=1S/C10H11FN2O3S/c11-8-3-1-2-4-9(8)17(15,16)13-6-5-12-10(14)7-13/h1-4H,5-7H2,(H,12,14)
InChIKeyBEYJBLVRDLOBMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((2-Fluorophenyl)sulfonyl)piperazin-2-one: Core Sulfonylpiperazinone Scaffold and Chemical Identity


4-((2-Fluorophenyl)sulfonyl)piperazin-2-one (CAS 1090525-98-6) is a heterocyclic small molecule defined by a piperazin-2-one ring sulfonylated at the 4-position with an ortho-fluorophenyl group, with molecular formula C₁₀H₁₁FN₂O₃S and molecular weight 258.27 g/mol . It belongs to the broader sulfonylpiperazinone class, a scaffold recognized as a privileged structure in medicinal chemistry due to its versatile capacity to engage diverse biological targets, including coagulation factor Xa, nicotinic acetylcholine receptors, and cannabinoid-1 receptors [1][2]. The compound is chiefly utilized as a synthetic building block and intermediate for advancing structure-activity relationship (SAR) programs and for generating focused compound libraries .

Why 4-((2-Fluorophenyl)sulfonyl)piperazin-2-one Cannot Be Substituted with Generic Sulfonylpiperazinone Analogs


Substitution among sulfonylpiperazinone analogs without considering the specific positional isomer risks significant loss of target selectivity and pharmacological precision. Published SAR data demonstrate that the ortho-fluorine substitution on the phenylsulfonyl group, as present in this compound, is not a trivial structural variation. In a directly relevant sulfonylpiperazine series, shifting the fluorine atom from the para to the ortho position maintained potency on human α4β2 nicotinic acetylcholine receptors but produced a statistically significant 12-fold decrease in potency on human α3β4 nAChRs, effectively conferring subtype selectivity [1]. This finding aligns with crystallographic evidence that the sulfonylpiperazinone scaffold positions its aryl substituent into discrete enzyme pockets, where even minor positional changes alter key binding interactions with residues such as Gly219 [2]. Consequently, procurement or design decisions that treat the 2-fluoro, 3-fluoro, or 4-fluoro isomers as interchangeable building blocks can generate misleading SAR conclusions and divert lead optimization programs away from selective profiles toward compounds with unintended off-target liabilities.

Quantitative Differentiation Evidence for 4-((2-Fluorophenyl)sulfonyl)piperazin-2-one Against Close Analogs


Ortho-Fluorine Confers nAChR Subtype Selectivity Versus Para-Fluoro Analog

In a systematic SAR study of sulfonylpiperazine negative allosteric modulators, moving the fluorine substituent from the para position (compound 1) to the ortho position (compound 16) yielded no significant change in potency for human α4β2 nAChRs but resulted in a significant 12-fold decrease in potency for human α3β4 nAChRs, with the ortho-fluoro analog registering an IC50 of 99.8 μM on Hα3β4 (p < 0.01) [1]. This differential effect was accompanied by a statistically significant 2-fold decrease in the Hill coefficient on Hα3β4 (nH = −0.6 for ortho-fluoro versus nH = −1.5 for para-fluoro, p < 0.0005), indicating altered binding cooperativity unique to the ortho isomer [1]. Subsequent SAR indicated that ortho-fluorine substitutions consistently improved Hα4β2 nAChR potency compared to molecules lacking fluorine or bearing para-fluorine, and that the ortho-fluorophenyl group is specifically associated with relative selectivity for Hα4β2 over Hα3β4 nAChRs [1].

Nicotinic acetylcholine receptor Selectivity Allosteric modulation

Sulfonylpiperazinone Scaffold Validated as Factor Xa Inhibitor Pharmacophore with Sub-Nanomolar Affinity

The sulfonylpiperazinone core, shared by 4-((2-fluorophenyl)sulfonyl)piperazin-2-one, has been crystallographically characterized in complex with human coagulation factor Xa, revealing a conserved binding mode in which the piperazin-2-one carbonyl oxygen forms a key hydrogen bond with Gly219 of the fXa S1 pocket while the N-1 substituent occupies the S4 aryl-binding site [1]. The prototypical ketopiperazine inhibitor RPR209685, containing a 4-sulfonylpiperazin-2-one scaffold, achieved a Ki of 3 nM against factor Xa, demonstrating that this scaffold can deliver high-affinity inhibition [1][2]. This structural validation provides a strong precedent for deploying fluorophenyl-substituted sulfonylpiperazin-2-one building blocks in the design of next-generation coagulation inhibitors.

Factor Xa Anticoagulant Ketopiperazine inhibitor

Ortho-Fluoro Substitution Modulates Cannabinoid-1 Receptor Pharmacology Within the Sulfonylpiperazine Class

The sulfonylated piperazine class, which includes the 1-sulfonyl-4-acylpiperazine chemotype, has been characterized as antagonists and/or inverse agonists of the cannabinoid-1 (CB1) receptor, with utility in treating obesity, metabolic syndrome, and substance abuse disorders [1]. Within this class, the nature and position of aryl substituents on the sulfonyl group are critical determinants of CB1 binding affinity and functional activity [1]. While direct IC50 or Ki values for 4-((2-fluorophenyl)sulfonyl)piperazin-2-one at CB1 have not been published, the established SAR precedent indicates that the ortho-fluorophenylsulfonyl motif can be rationally incorporated into CB1-targeted libraries where the N-1 position is subsequently diversified to optimize potency and selectivity [2].

CB1 receptor Cannabinoid antagonist Metabolic disorders

Computational Drug-Likeness Parameters Are Identical to Para-Fluoro Isomer, but Biological Selectivity Diverges

Computational drug-likeness parameters for 4-((2-fluorophenyl)sulfonyl)piperazin-2-one are reported as TPSA = 66.48 Ų, LogP = -0.0538, H-bond acceptors = 3, H-bond donors = 1, and rotatable bonds = 2 . These values are identical to those of the 4-fluorophenyl isomer (CAS 735291-48-2), which also exhibits TPSA = 66.48 Ų and LogP = -0.0538 . This computational equivalence means that the two positional isomers are indistinguishable by standard in silico drug-likeness filters (e.g., Lipinski, Veber), yet their biological selectivity profiles diverge significantly as demonstrated by the nAChR SAR data [1]. This creates a scenario where computational pre-filtering alone would fail to differentiate the isomers, while experimental selectivity data reveal the ortho-fluoro isomer to be the superior choice for programs requiring Hα4β2 subtype selectivity.

Drug-likeness TPSA LogP

Procurement-Relevant Application Scenarios for 4-((2-Fluorophenyl)sulfonyl)piperazin-2-one


CNS Drug Discovery: Hα4β2-Selective nAChR Negative Allosteric Modulator Programs

Research teams developing subtype-selective negative allosteric modulators for human α4β2 nicotinic acetylcholine receptors should prioritize the ortho-fluoro isomer over the para-fluoro or unsubstituted phenyl analogs. The SAR evidence demonstrates that the 2-fluorophenylsulfonyl group maintains Hα4β2 potency while significantly reducing Hα3β4 activity (12-fold potency shift, p < 0.01), thereby providing a selectivity advantage not available with the para-fluoro isomer [1]. This compound serves as an optimal core fragment for further N-1 diversification aimed at enhancing Hα4β2 affinity and developing chemical probes for studying nicotine addiction, cognitive disorders, and Parkinson's disease [1].

Anticoagulant Lead Generation: Factor Xa Inhibitor Scaffold Elaboration

Medicinal chemistry groups pursuing oral factor Xa inhibitors can use this compound as a validated starting point for parallel library synthesis. The sulfonylpiperazin-2-one scaffold has been co-crystallized with human factor Xa, revealing that the piperazinone carbonyl engages Gly219 in the S1 pocket, while the N-1 substituent projects into the S4 site [2]. By procuring the ortho-fluorophenyl variant, teams can explore how ortho-fluorine substitution influences S1 pocket occupancy and selectivity over related serine proteases such as thrombin, building on the precedent that ketopiperazine inhibitors achieve Ki values as low as 3 nM against fXa [2][3].

Metabolic Disorder and Obesity Research: CB1 Receptor Antagonist Library Synthesis

For programs targeting the cannabinoid-1 receptor for obesity, non-alcoholic fatty liver disease (NAFLD), or substance abuse indications, this compound provides a fluorinated sulfonylpiperazine intermediate compatible with established CB1 modulator pharmacophore models [4]. The ortho-fluorophenylsulfonyl motif can be retained as a constant fragment while the N-1 position is acylated or alkylated to generate diverse 1-sulfonyl-4-substituted-piperazin-2-one libraries. This approach leverages the documented CB1 antagonist/inverse agonist activity of the sulfonylated piperazine class while incorporating the selectivity-modulating properties of ortho-fluorine substitution [1][4].

Chemical Biology Tool Compound Development: Selectivity Profiling Across Nicotinic Receptor Subtypes

Investigators requiring chemical probes to dissect the physiological roles of nAChR subtypes should select the ortho-fluoro isomer as a starting material for tool compound synthesis. The documented differential pharmacology—where ortho-fluorine substitution alters both the IC50 and the Hill slope on Hα3β4 nAChRs relative to Hα4β2 nAChRs—makes this building block uniquely suited for generating compounds that can discriminate between these closely related receptor subtypes [1]. Such tool compounds are essential for target validation studies in addiction neuroscience, where distinguishing Hα4β2-mediated from Hα3β4-mediated effects is critical [1].

Quote Request

Request a Quote for 4-((2-Fluorophenyl)sulfonyl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.